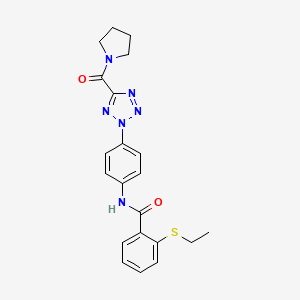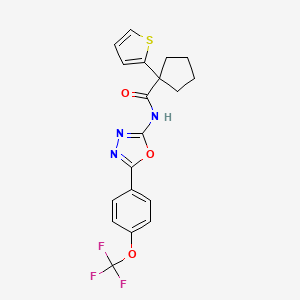![molecular formula C19H22N4O2 B2577643 1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946202-87-5](/img/structure/B2577643.png)
1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the molecular formula C19H22N4O2 . It is a pyridopyrimidine derivative, a class of compounds known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “this compound”, has been reported in the literature . The synthesis process typically involves a variety of chemical reactions and can be achieved through a variety of synthetic pathways .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridopyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions typically involve the formation of various intermediates and the use of various reagents and catalysts .
Applications De Recherche Scientifique
Synthesis and Properties
This compound and its derivatives have been the subject of studies focusing on their synthesis and properties. For instance, Gelling and Wibberley explored the synthesis of related pyridopyrimidines, highlighting the preparation of various derivatives through treatments involving amines and other processes. Such studies contribute to understanding the chemical behaviors and potential applications of these compounds in different scientific fields (Gelling & Wibberley, 1969).
Heterocyclic Synthesis
Research by Toplak et al. utilized related reagents for the synthesis of heterocyclic systems, indicating the versatility of these compounds in generating diverse chemical structures. This work is crucial for developing new materials and pharmaceuticals, as it opens pathways to novel heterocyclic compounds with potential biological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Biological Activities
A significant aspect of research on these compounds involves their biological activities. For example, studies on pyrimidine derivatives have shown dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, suggesting potential therapeutic applications in Alzheimer's disease and related neurodegenerative conditions (Mohamed et al., 2011).
Antimicrobial and Antitumor Activities
Additionally, the synthesis of new derivatives and evaluation of their antimicrobial and antitumor activities have been a focus. Narayana et al. synthesized 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and evaluated their antibacterial effectiveness, contributing to the search for new antimicrobial agents (Narayana, Rao, & Rao, 2009).
Propriétés
IUPAC Name |
6,12-dimethyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-6-8-22(9-7-12)19(25)15-10-14-17(21(15)3)20-16-5-4-13(2)11-23(16)18(14)24/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCCHYUMPKVTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2577562.png)
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577564.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577569.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2577573.png)
![2-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]quinoline](/img/structure/B2577575.png)
![(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2577576.png)

![N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2577578.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2577581.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2577583.png)